Cas no 2171266-77-4 ((2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido-3-methylbutanoic acid)

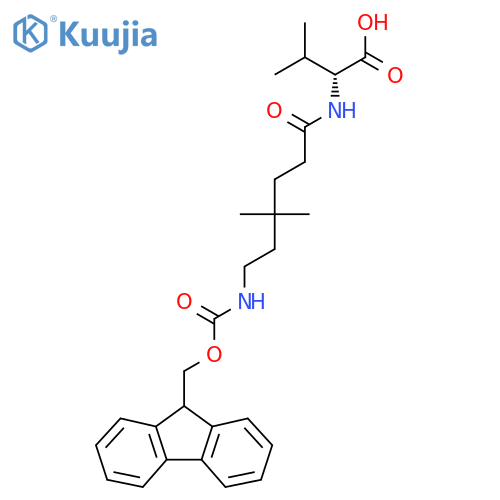

2171266-77-4 structure

商品名:(2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido-3-methylbutanoic acid

(2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- (2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido-3-methylbutanoic acid

- (2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]-3-methylbutanoic acid

- 2171266-77-4

- EN300-1541361

-

- インチ: 1S/C28H36N2O5/c1-18(2)25(26(32)33)30-24(31)13-14-28(3,4)15-16-29-27(34)35-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25H,13-17H2,1-4H3,(H,29,34)(H,30,31)(H,32,33)/t25-/m1/s1

- InChIKey: CULAVICXBIGHJU-RUZDIDTESA-N

- ほほえんだ: O(C(NCCC(C)(C)CCC(N[C@@H](C(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 480.26242225g/mol

- どういたいしつりょう: 480.26242225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 12

- 複雑さ: 715

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 105Ų

(2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido-3-methylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1541361-0.05g |

(2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]-3-methylbutanoic acid |

2171266-77-4 | 0.05g |

$2829.0 | 2023-05-23 | ||

| Enamine | EN300-1541361-5.0g |

(2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]-3-methylbutanoic acid |

2171266-77-4 | 5g |

$9769.0 | 2023-05-23 | ||

| Enamine | EN300-1541361-500mg |

(2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]-3-methylbutanoic acid |

2171266-77-4 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1541361-0.1g |

(2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]-3-methylbutanoic acid |

2171266-77-4 | 0.1g |

$2963.0 | 2023-05-23 | ||

| Enamine | EN300-1541361-10.0g |

(2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]-3-methylbutanoic acid |

2171266-77-4 | 10g |

$14487.0 | 2023-05-23 | ||

| Enamine | EN300-1541361-250mg |

(2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]-3-methylbutanoic acid |

2171266-77-4 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1541361-50mg |

(2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]-3-methylbutanoic acid |

2171266-77-4 | 50mg |

$2829.0 | 2023-09-26 | ||

| Enamine | EN300-1541361-1.0g |

(2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]-3-methylbutanoic acid |

2171266-77-4 | 1g |

$3368.0 | 2023-05-23 | ||

| Enamine | EN300-1541361-0.5g |

(2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]-3-methylbutanoic acid |

2171266-77-4 | 0.5g |

$3233.0 | 2023-05-23 | ||

| Enamine | EN300-1541361-2.5g |

(2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]-3-methylbutanoic acid |

2171266-77-4 | 2.5g |

$6602.0 | 2023-05-23 |

(2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido-3-methylbutanoic acid 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

2171266-77-4 ((2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido-3-methylbutanoic acid) 関連製品

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 42464-96-0(NNMTi)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量